

Application Notes and Protocols: Apatinib Xenograft Mouse Model Experimental Design

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Compound of Interest

Compound Name: *Apatinib*

Cat. No.: *B1193564*

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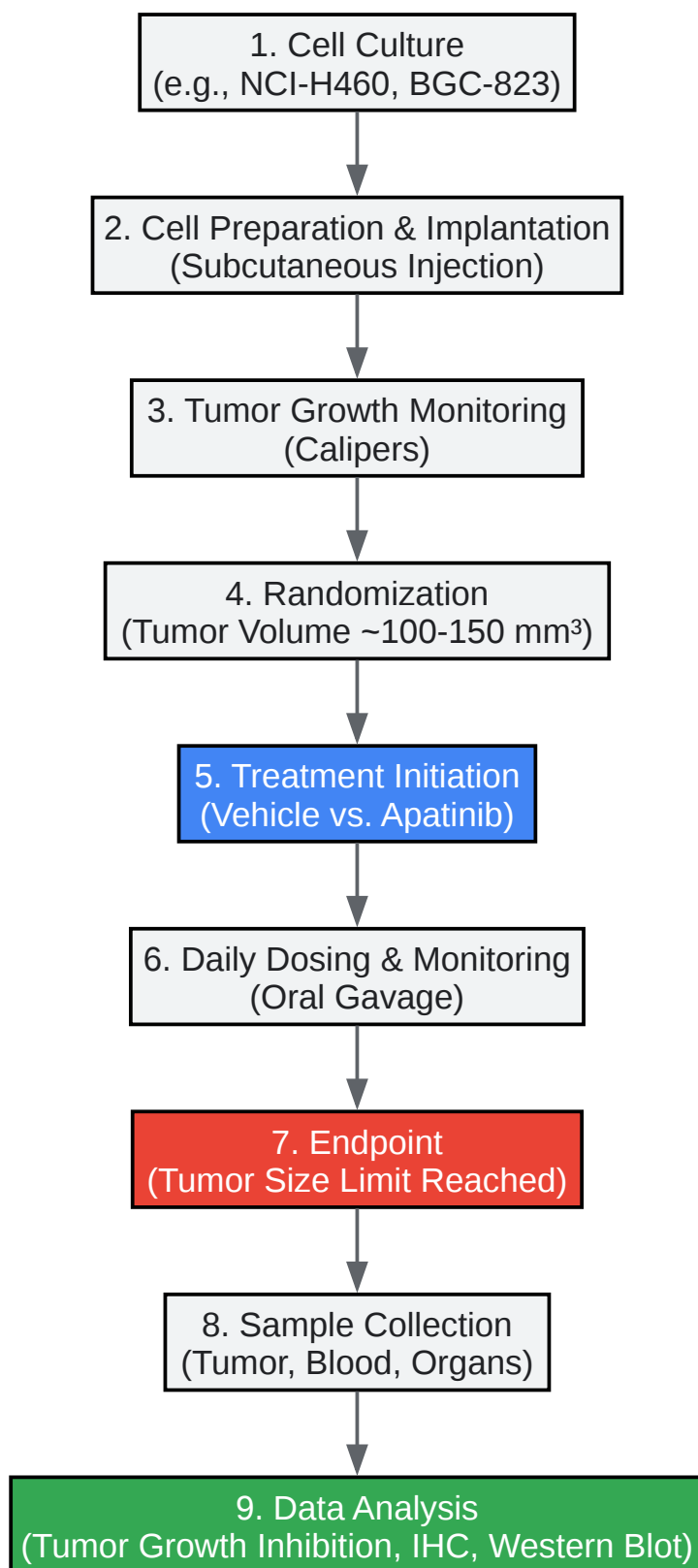
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting preclinical studies using **Apatinib** in a xenograft mouse model. The protocols outlined below cover key experimental procedures from model establishment to endpoint analysis.

Introduction

Apatinib, also known as rivoceranib, is a tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor 2 (VEGFR-2). By blocking the VEGFR-2 signaling pathway, **Apatinib** inhibits tumor-associated angiogenesis, thereby suppressing tumor growth. Xenograft mouse models are a fundamental tool for evaluating the in vivo efficacy of anti-cancer agents like **Apatinib**. This document details the experimental design and protocols for establishing a robust **Apatinib** xenograft mouse model.

Experimental Design and Workflow

A typical experimental workflow involves several key stages, from initial cell culture to final data analysis. The overall process is designed to assess the anti-tumor efficacy of **Apatinib** by monitoring tumor growth and relevant biomarkers.

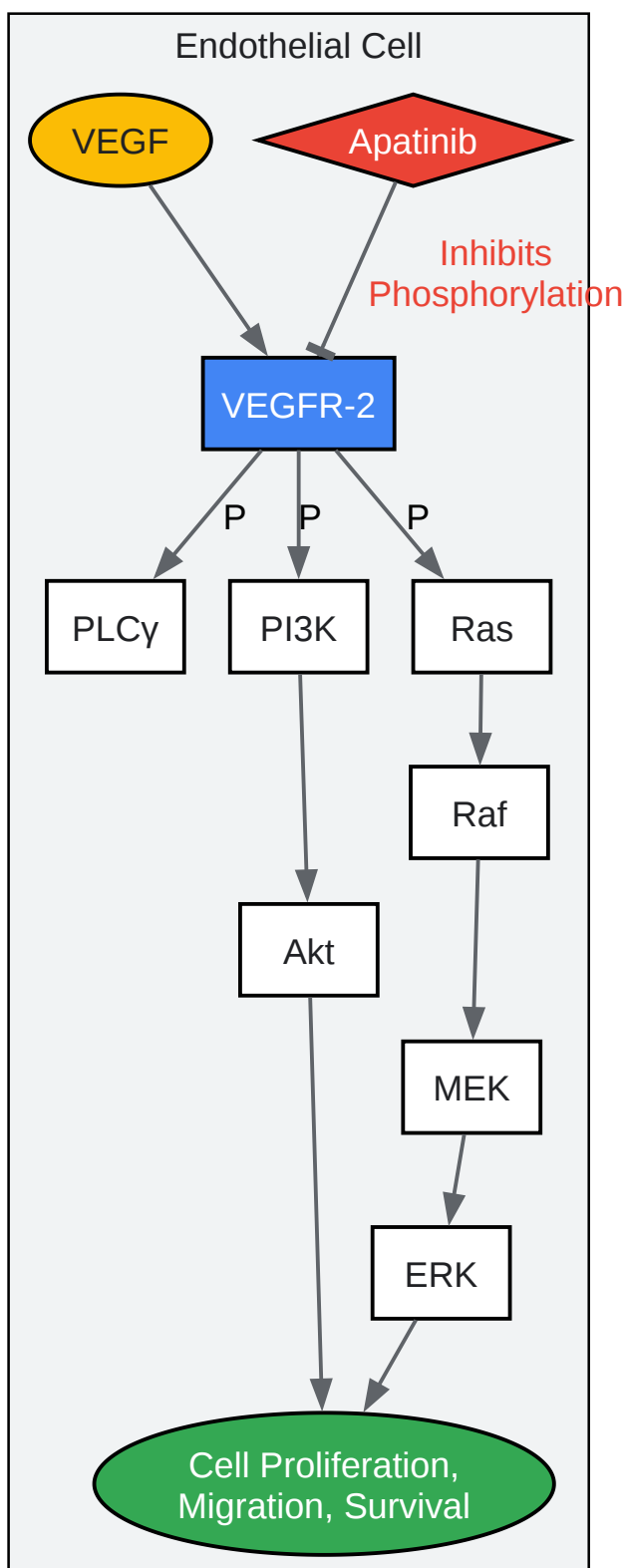


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Caption: Experimental workflow for **Apatinib** xenograft mouse model studies.

Apatinib's Mechanism of Action: VEGFR-2 Signaling Pathway

Apatinib exerts its anti-angiogenic effects by binding to the ATP-binding site of the VEGFR-2 intracellular domain, which inhibits its phosphorylation. This action blocks the downstream signaling cascade, ultimately leading to the inhibition of endothelial cell proliferation, migration, and survival.



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